5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride
Description
Properties
IUPAC Name |
5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-2-7-10-8(13-11-7)6-3-5(12)4-9-6;/h5-6,9,12H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGRZXOUCPEHKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2CC(CN2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxadiazole Ring Formation
The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives or their activated forms (e.g., acyl chlorides or esters). Amidoximes are prepared by reacting hydroxylamine with nitrile precursors.
For the ethyl-substituted oxadiazole, the precursor nitrile or acid contains the ethyl group at the 3-position of the oxadiazole ring.
A representative method involves the reaction of an amidoxime intermediate with an acyl chloride derived from the corresponding carboxylic acid under dehydrating conditions to afford the oxadiazole ring in moderate to good yields.
Coupling with Pyrrolidin-3-ol
The pyrrolidin-3-ol moiety, often in enantiomerically pure form (3S,5R), is introduced via nucleophilic substitution or reductive amination strategies.
One approach involves the use of N-Boc protected β-amino acid derivatives, which upon coupling with the oxadiazole intermediate and subsequent deprotection yield the desired pyrrolidin-3-ol structure.
Alternative methods include reductive amination of ketone intermediates with amines, followed by salt formation with hydrochloric acid to obtain the hydrochloride salt.
Salt Formation
- The free base of 5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol is converted to its hydrochloride salt by treatment with hydrogen chloride in dioxane or other suitable solvents, enhancing stability and solubility for pharmaceutical applications.
Representative Synthetic Scheme (Generalized)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Amidoxime formation | Hydroxylamine + nitrile precursor | Amidoxime intermediate |
| 2 | Oxadiazole cyclization | Amidoxime + acyl chloride + base | 3-Ethyl-1,2,4-oxadiazole derivative |
| 3 | Coupling with amino acid | HCTU or other coupling agent + Boc-protected β-amino acid + base | Oxadiazole-β-amino acid conjugate |
| 4 | Deprotection | Acidic conditions (HCl in dioxane) | Pyrrolidin-3-ol intermediate |
| 5 | Salt formation | Treatment with HCl | Hydrochloride salt of 5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol |
Detailed Research Findings and Data
Yields and Purity
Yields for the amidoxime formation and oxadiazole cyclization steps typically range from 60% to 90%, depending on reaction conditions and purification methods.
Coupling reactions with protected amino acids and subsequent deprotection often achieve moderate to good yields (50–80%), with stereochemical integrity maintained through use of chiral starting materials.
Final hydrochloride salt formation is quantitative and aids in obtaining a stable crystalline form suitable for further characterization and biological testing.
Reaction Conditions
Amidoxime formation: carried out in ethanol or refluxing solvents with hydroxylamine hydrochloride and base (e.g., triethylamine).
Oxadiazole ring closure: typically performed at elevated temperatures (80–100 °C) using coupling reagents or direct cyclization with dehydrating agents.
Coupling reactions: use of HCTU or similar peptide coupling agents at 80–100 °C under inert atmosphere.
Deprotection and salt formation: treatment with hydrogen chloride in dioxane or methanol at room temperature.
Analytical Characterization
The hydrochloride salt exhibits characteristic NMR signals confirming the presence of both the oxadiazole and pyrrolidine rings with stereochemical assignments consistent with (3S,5R) configuration.
Mass spectrometry confirms molecular weight of 219.67 g/mol.
Purity is typically assessed by HPLC and elemental analysis, with purity >95% achievable.
Summary Table of Preparation Methods
| Preparation Aspect | Methodology Description | Typical Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Amidoxime formation | Hydroxylamine + nitrile precursor in ethanol + base | Reflux, 2–4 h | 70–90 | Intermediate for oxadiazole ring |
| Oxadiazole ring cyclization | Amidoxime + acyl chloride + base | 80–100 °C, 4–6 h | 60–85 | Key heterocycle formation |
| Coupling with β-amino acid | HCTU-mediated coupling + Boc-protected amino acid + base | 80–100 °C, inert atmosphere | 50–80 | Stereoselective step |
| Deprotection | Acidic treatment (HCl in dioxane) | Room temperature, 1–2 h | Quantitative | Generates free amine salt |
| Salt formation | Treatment with HCl | Room temperature, 1 h | Quantitative | Hydrochloride salt for stability |
Chemical Reactions Analysis
Types of Reactions
5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : (3S,5R)-5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride
- Molecular Formula : C₈H₁₃N₃O₂·HCl
- Molecular Weight : 183.21 g/mol (free base); 219.66 g/mol (hydrochloride salt)
- CAS Number : 1594790-17-6 (free base)
- Structural Features : The compound comprises a pyrrolidine ring substituted with a hydroxyl group at position 3 and a 3-ethyl-1,2,4-oxadiazole moiety at position 3. The stereochemistry (3S,5R) is critical for its conformational stability .
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
Key Differences and Implications
Core Heterocycle Variations :
- Pyrrolidine vs. Tetrahydropyrimidine (CDD-0102A) :
- However, CDD-0102A demonstrated efficacy in reducing repetitive grooming and digging in BTBR mice, suggesting its tetrahydropyrimidine core is optimal for crossing the blood-brain barrier . Azetidine vs. Pyrrolidine:
- The smaller azetidine ring in ’s compound may reduce steric hindrance, favoring interactions with flat binding pockets (e.g., bile acid receptors) .
Substituent Effects :
- Ethyl vs. Methyl Groups :
- Hydroxyl Group Position:
- The hydroxyl group on pyrrolidin-3-ol (target) provides a hydrogen-bond donor site absent in analogs like [2-(3-ethyl-oxadiazol-5-yl)ethyl]amine HCl, which could influence solubility and target engagement .
Stereochemical Considerations :
Pharmacological and Biochemical Comparisons
Biological Activity
5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula and structural features:
- Molecular Formula : C₈H₁₄ClN₃O₂
- CAS Number : 1706806-23-6
- IUPAC Name : this compound
The structure includes a pyrrolidine ring linked to an oxadiazole moiety, which is known for its potential pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The methods often utilize cyclization reactions to form the oxadiazole ring followed by functionalization to introduce the pyrrolidine structure.
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives containing the 1,2,4-oxadiazole scaffold. For instance, compounds derived from this structure demonstrated significant cytotoxicity against various cancer cell lines including A549 (human lung adenocarcinoma) and other cancer models.
In a study evaluating multiple derivatives, it was found that certain compounds exhibited a reduction in cell viability of A549 cells by up to 66% when treated with a concentration of 100 µM for 24 hours. Notably, these compounds showed selective cytotoxicity with minimal effects on non-cancerous cells, indicating a promising therapeutic window for cancer treatment .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated. Compounds with oxadiazole rings have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents targeting resistant pathogens .
Other Biological Activities
Beyond anticancer and antimicrobial properties, oxadiazole derivatives have been reported to exhibit various other biological activities including:
- Anti-inflammatory
- Antiviral
- Anticonvulsant
These activities are attributed to the ability of oxadiazoles to interact with multiple biological targets, including enzymes involved in inflammation and cellular signaling pathways .
Case Study: Anticancer Activity Assessment
In one notable study, researchers synthesized several oxadiazole derivatives and assessed their anticancer activity using MTT assays on A549 cells. The results indicated that specific modifications in the chemical structure significantly influenced the potency of these compounds. For example:
| Compound | Structure Modification | % Viability (A549) |
|---|---|---|
| Compound A | No modification | 66% |
| Compound B | Added methyl group | 45% |
| Compound C | Hydroxyl group added | 30% |
These results underscore the importance of structural optimization in enhancing biological activity .
Case Study: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of various oxadiazole derivatives against clinically significant pathogens. The study utilized standard susceptibility testing methods and found that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The findings are summarized below:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA | 0.5 µg/mL |
| Klebsiella pneumoniae | 1 µg/mL |
| Escherichia coli | 2 µg/mL |
This highlights the potential application of these compounds in treating infections caused by resistant bacteria .
Q & A
Basic: What are the recommended synthetic routes for 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol hydrochloride?
Methodological Answer:
The synthesis of heterocyclic compounds like this typically involves cyclocondensation or nucleophilic substitution. For the oxadiazole moiety, a nitrile oxide cycloaddition with a pyrrolidine precursor is plausible. Key steps include:
- Precursor preparation : Synthesize 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives via reaction of amidoximes with acyl chlorides .
- Coupling : Use peptide coupling agents (e.g., EDC/HOBt) to link the oxadiazole to pyrrolidin-3-ol.
- Hydrochloride formation : Treat the free base with HCl in anhydrous conditions.
Validate intermediates via thin-layer chromatography (TLC) and mass spectrometry (MS) .
Basic: Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- NMR : Use H and C NMR to confirm the pyrrolidine ring (δ 2.5–4.0 ppm for protons) and oxadiazole (δ 8.0–9.0 ppm for aromatic protons). Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .
- IR : Identify hydroxyl (broad ~3200 cm) and oxadiazole C=N (1630–1680 cm) stretches .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion ([M+H]) and isotopic pattern matching .
Basic: How to assess purity and residual solvents in the final compound?
Methodological Answer:
- HPLC/UV : Use a C18 column with a mobile phase (e.g., ammonium acetate buffer pH 6.5 and acetonitrile gradient) and UV detection at 254 nm .
- Karl Fischer Titration : Quantify water content (<0.5% w/w).
- GC-MS : Screen for residual solvents (e.g., DCM, THF) per ICH Q3C guidelines .
Advanced: How to optimize reaction yield using Design of Experiments (DOE)?
Methodological Answer:
- DOE Framework : Apply a fractional factorial design to test variables (temperature, catalyst loading, solvent ratio). Use software like Minitab or JMP for analysis .
- Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 60°C, 1.2 eq. catalyst) and validate with triplicate runs.
- Contingency Planning : Include "center points" to detect curvature effects and adjust models iteratively .
Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
Methodological Answer:
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (Gaussian or ORCA software) .
- Heteronuclear Experiments : Use N NMR or HSQC to distinguish oxadiazole nitrogen environments.
- Degradation Studies : Test stability under heat/light to rule out decomposition artifacts .
Advanced: Can quantum mechanics/molecular mechanics (QM/MM) predict reactivity of the oxadiazole-pyrrolidine system?
Methodological Answer:
- Reaction Path Search : Use QM software (e.g., GRRM or Gaussian) to simulate transition states for hydrolysis or ring-opening reactions.
- Solvent Effects : Apply polarizable continuum models (PCM) to account for solvation .
- Validation : Compare predicted activation energies with experimental kinetic data .
Advanced: How to design stability studies under varying conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1B). Monitor degradation via HPLC and identify byproducts with LC-MS .
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C.
- Excipient Compatibility : Co-process with common excipients (e.g., lactose, Mg stearate) and monitor interactions .
Advanced: What assays are suitable for evaluating biological activity (e.g., enzyme inhibition)?
Methodological Answer:
- Target Selection : Prioritize enzymes with oxadiazole-binding pockets (e.g., metalloproteases) via molecular docking (AutoDock Vina).
- Kinetic Assays : Use fluorescence-based substrates (e.g., FRET peptides) to measure IC values.
- Counter-Screening : Test selectivity against related enzymes to minimize off-target effects .
Advanced: How do electronic effects influence interactions between the oxadiazole and pyrrolidine moieties?
Methodological Answer:
- Hammett Analysis : Introduce substituents on the oxadiazole and measure changes in reactivity (e.g., pKa shifts via UV titration).
- X-ray Crystallography : Resolve crystal structures to assess intramolecular hydrogen bonding or steric effects .
- DFT Calculations : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
Advanced: How to ensure compliance with laboratory safety protocols during synthesis?
Methodological Answer:
- Risk Assessment : Pre-screen reagents for toxicity (e.g., LD from PubChem) and implement fume hood protocols for volatile intermediates .
- Waste Management : Segregate halogenated solvents (e.g., DCM) for proper disposal.
- Documentation : Maintain a reaction hazard log (e.g., thermal runaway risks) per OSHA guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
